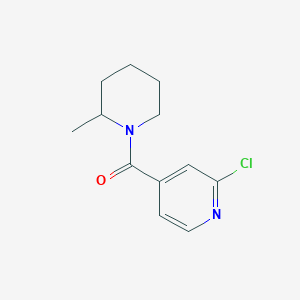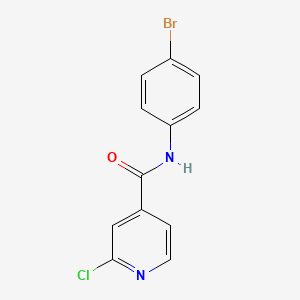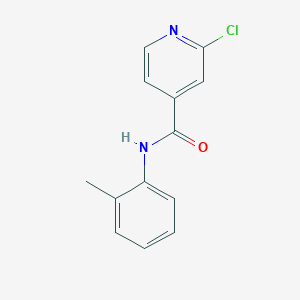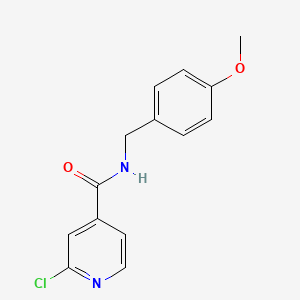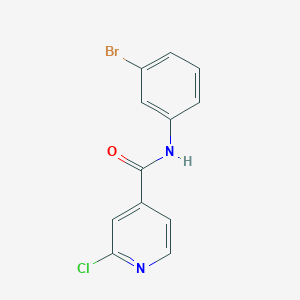
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide
Overview
Description
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide, also known as BPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a molecular formula of C12H7BrClN2O.
Mechanism of Action
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide is believed to function by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This mechanism of action has been proposed based on the structure of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide and its similarity to other known protein kinase inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide have not been extensively studied. However, it has been shown to have a low toxicity profile in vitro, indicating that it may be a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide in lab experiments is its potential specificity for protein kinases. This could allow researchers to selectively target specific protein kinases for study. However, one limitation of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide is its relatively low potency compared to other known protein kinase inhibitors.
Future Directions
There are several potential future directions for research on N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide. One direction could involve the development of more potent derivatives of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide for use as protein kinase inhibitors. Another direction could involve the exploration of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide's potential as a fluorescent probe for the detection of other enzymes or biomolecules. Additionally, further studies could investigate the potential physiological effects of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide and its derivatives.
Scientific Research Applications
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide has been studied for its potential applications in scientific research. One study investigated the use of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide as a fluorescent probe for the detection of protein kinase activity. Another study explored the use of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide as a potential inhibitor of the protein kinase CK2.
properties
IUPAC Name |
N-(3-bromophenyl)-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-2-1-3-10(7-9)16-12(17)8-4-5-15-11(14)6-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXLCWYPOMTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




